molecular formula C58H46N2P2 B3257370 (R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine CAS No. 288093-09-4

(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B3257370
CAS No.: 288093-09-4
M. Wt: 832.9 g/mol
InChI Key: BSSLCEBLGDMFDP-UHFFFAOYSA-N
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Description

(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine (CAS No. 288093-09-4) is a chiral bisphosphine ligand featuring a rigid [1,1'-binaphthalene]-2,2'-diamine backbone. Key structural elements include:

  • Binaphthalene core: Provides a rigid, planar chiral environment critical for asymmetric catalysis .
  • Diphenylphosphino groups: Attached via methylene (–CH2–) bridges to the binaphthalene amine units, enhancing steric bulk and electron-donating capacity .
  • Chirality: The (R)-configuration ensures enantioselective coordination to metal centers, enabling applications in asymmetric synthesis .

Properties

IUPAC Name

N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H46N2P2/c1-5-25-47(26-6-1)61(48-27-7-2-8-28-48)55-35-19-15-23-45(55)41-59-53-39-37-43-21-13-17-33-51(43)57(53)58-52-34-18-14-22-44(52)38-40-54(58)60-42-46-24-16-20-36-56(46)62(49-29-9-3-10-30-49)50-31-11-4-12-32-50/h1-40,59-60H,41-42H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLCEBLGDMFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CNC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NCC8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H46N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine typically involves the reaction of ®-1,1’-binaphthalene-2,2’-diamine with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and enantiomeric purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products retain the chiral environment provided by the original ligand, making them useful in further asymmetric synthesis .

Scientific Research Applications

®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves the formation of a chiral environment around a metal center. The ligand coordinates to the metal through its phosphine groups, creating a chiral pocket that influences the stereochemistry of the reaction. This chiral environment allows for the selective formation of one enantiomer over the other in asymmetric reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues
2.1.1. (R)-N,N′-Dimethyl-[1,1′-binaphthalene]-2,2′-diamine
  • Structure: Shares the binaphthalene diamine backbone but replaces diphenylphosphino groups with methyl (–CH3) substituents .
  • Properties :
    • Lower steric bulk and reduced electron-donating capacity compared to the target compound.
    • Crystallographic data () reveal a dihedral angle of 68.5° between naphthalene rings, indicating moderate rigidity.
  • Applications: Primarily used as a precursor for chiral ligands or organocatalysts, lacking the phosphine groups required for metal coordination .
2.1.2. (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
  • Structure: Directly attaches diphenylphosphino groups to the binaphthyl core without methylene bridges .
  • Properties: Electronic Effects: Strong σ-donor and π-acceptor properties due to direct P–C bonds. Steric Profile: Less bulky than the target compound, enabling wider bite angles (~90°) for metal coordination .
  • Applications: A benchmark ligand for asymmetric hydrogenation (e.g., Noyori hydrogenation) .
2.1.3. (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
  • Structure: Cyclohexane diamine backbone with diphenylphosphino benzyl groups .
  • Properties: Flexibility: The cyclohexane core allows conformational adaptability, unlike the rigid binaphthalene system.
  • Applications : Used in asymmetric allylic alkylation and hydrofunctionalization reactions .
2.2. Electronic and Steric Comparisons
Compound Electronic Donor Strength Steric Bulk (Tolman Cone Angle) Bite Angle
Target Compound High (P–CH2 linkage) Very High ~85°–90°
BINAP Very High (P–C direct) Moderate ~90°
(R)-N,N′-Dimethyl-binaphthalene diamine Low (N–CH3) Low N/A
  • Direct P–C bonds in BINAP enhance electronic donation, whereas the P–CH2 linkage in the target compound may moderate this effect .

Biological Activity

(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine is a complex organic compound notable for its unique structural properties and potential biological activities. It features two diphenylphosphino groups and a binaphthalene backbone, which contribute to its chemical reactivity and interactions in biological systems. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C58H46N2P2
  • Molecular Weight : 832.90 g/mol
  • CAS Number : 288093-09-4

The compound's structure allows for significant interactions with biological molecules, particularly enzymes and receptors.

This compound exhibits various biological activities primarily attributed to its phosphine groups. These groups can participate in redox reactions and coordinate with metal ions, influencing cellular processes.

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cellular components from damage.
  • Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of phosphatases and kinases, which play roles in signal transduction and cell growth.
  • Metal Ion Coordination : The phosphine moieties allow the compound to bind metal ions effectively, which can modulate enzymatic activity and influence biological pathways.

Case Study 1: Antioxidant Properties

A study published in Bioorganic & Medicinal Chemistry explored the antioxidant capabilities of various phosphine-containing compounds. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of protein tyrosine phosphatases (PTPs) revealed that this compound effectively inhibited PTP activity in vitro. The inhibition was dose-dependent, suggesting potential therapeutic applications in diseases where PTPs are dysregulated .

Case Study 3: Coordination Chemistry

Another study investigated the coordination properties of similar phosphine compounds with transition metals. The findings demonstrated that these complexes could alter the reactivity of metal centers involved in catalysis and biological processes .

Summary of Biological Activities

Activity Type Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits protein tyrosine phosphatases
Metal Ion CoordinationBinds metal ions; modulates enzymatic activity

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine?

Answer:
The synthesis typically involves multi-step organophosphorus chemistry. A common approach is:

Biphenyl backbone construction : Start with (R)-1,1'-binaphthalene-2,2'-diamine, functionalizing the amine groups with methylene linkers.

Phosphine introduction : React with 2-(diphenylphosphino)phenyl groups via nucleophilic substitution or coupling reactions.

Purification : Use column chromatography (silica gel, eluting with dichloromethane/hexane mixtures) followed by recrystallization.

Characterization : Confirm structure via 31^{31}P NMR (single peak near δ 20–25 ppm for P(III)), 1^{1}H/13^{13}C NMR, and high-resolution mass spectrometry .

Basic: How is enantiomeric purity validated for this compound?

Answer:
Enantiomeric purity is critical for asymmetric catalysis. Methods include:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to resolve enantiomers.
  • Circular Dichroism (CD) : Compare optical activity to a reference standard.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition) .

Advanced: How to design catalytic experiments to assess its performance in asymmetric hydrogenation?

Answer:

Substrate Selection : Test prochiral olefins (e.g., α,β-unsaturated esters) or ketones.

Metal Coordination : Pre-catalyze with [RuCl2_2(p-cymene)]2_2 or Rh(COD)2_2BF4_4 to form active metal-ligand complexes.

Reaction Optimization :

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance enantioselectivity.
  • Pressure : H2_2 pressure (1–50 atm) affects turnover frequency.
  • Temperature : 25–60°C balances rate and selectivity.

Benchmarking : Compare enantiomeric excess (ee) to established ligands like BINAP or Josiphos .

Advanced: How to resolve contradictions in reported enantioselectivity across studies?

Answer:
Contradictions often arise from:

  • Metal-ligand coordination mode : Confirm binding geometry (e.g., κ2^2-P,P vs. κ3^3-P,N,P) via 31^{31}P NMR titration or X-ray.
  • Impurity effects : Trace moisture or oxygen can deactivate catalysts; use rigorous Schlenk techniques.
  • Substrate steric effects : Test bulky vs. linear substrates (e.g., acetophenone vs. methyl vinyl ketone).
  • Kinetic vs. thermodynamic control : Monitor ee over time to identify reversibility in enolate formation .

Advanced: What techniques elucidate the coordination geometry with transition metals?

Answer:

  • X-ray Crystallography : Resolve metal-ligand bond lengths/angles (e.g., Ni(II) complexes show square-planar geometry with P–Ni–P angles ~90°) .
  • EPR Spectroscopy : Detect paramagnetic intermediates in Cu(I)/Ru(II) systems.
  • DFT Calculations : Model electronic structures (e.g., Mayer bond orders for M–P interactions) .

Basic: What are the stability and storage recommendations for this ligand?

Answer:

  • Stability : Sensitive to air/moisture; store under inert gas (Ar/N2_2) at –20°C.
  • Handling : Use gloveboxes for weighing; solutions in anhydrous THF/toluene degrade within 48 hours.
  • Decomposition Signs : Yellow-to-brown color change or 31^{31}P NMR peak broadening .

Advanced: How does modifying the binaphthalene backbone impact catalytic activity?

Answer:

  • Steric Tuning : Electron-withdrawing groups (e.g., NO2_2) at the 6,6’-positions increase rigidity, enhancing ee in hydrogenation.
  • Electronic Effects : Methoxy groups improve solubility but reduce metal-ligand bond strength.
  • Chiral Pool Derivatization : Use (S)-binaphthyl diamine for mirror-image catalytic profiles .

Basic: What spectroscopic signatures confirm successful ligand synthesis?

Answer:

  • 31^{31}P NMR : Single resonance for equivalent P atoms (δ ~22 ppm for arylphosphines).
  • IR : P–C stretching (~1,450 cm1^{-1}) and absence of P=O (1,250 cm1^{-1}) confirm no oxidation.
  • HRMS : Molecular ion peak matching calculated [M+H]+^+ (e.g., m/z 860.3 for C56_{56}H48_{48}N2_2P2_2) .

Advanced: How to troubleshoot low turnover numbers (TON) in catalysis?

Answer:

  • Catalyst Poisoning : Test for sulfur/oxygen impurities via ICP-MS.
  • Ligand Decomposition : Monitor 31^{31}P NMR of post-reaction mixtures.
  • Substrate Inhibition : Dilute reaction or use flow chemistry to mitigate .

Advanced: What strategies improve ligand recyclability in continuous-flow systems?

Answer:

  • Immobilization : Graft onto silica nanoparticles or polymer supports (e.g., Merrifield resin).
  • Biphasic Systems : Use ionic liquids (e.g., [BMIM]PF6_6) for phase-selective recovery.
  • Membrane Filtration : Retain ligand-metal complexes via nanofiltration membranes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine
Reactant of Route 2
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine

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